molecular formula C9H14F2O3 B14898772 Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate

Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate

Cat. No.: B14898772
M. Wt: 208.20 g/mol
InChI Key: DIFRZEZCZXPYSO-UHFFFAOYSA-N
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Description

Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate is a chemical compound with the molecular formula C9H14F2O3. This compound is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and hydroxymethyl groups, along with an isopropyl ester functionality. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone derivatives with difluoromethylating agents, followed by esterification with isopropyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of suitable catalysts, reaction temperatures, and purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester functionality can be reduced to alcohols under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 3,3-difluoro-1-(hydroxymethyl)cyclobutanecarboxylate is unique due to the combination of difluoromethyl and hydroxymethyl groups on the cyclobutane ring, along with the isopropyl ester functionality. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

propan-2-yl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O3/c1-6(2)14-7(13)8(5-12)3-9(10,11)4-8/h6,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFRZEZCZXPYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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